

Spectroscopic Analysis of Butane-1,4-diyl diacetoacetate: A Technical Guide

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Compound of Interest

Compound Name: *Butane-1,4-diyl diacetoacetate*

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This technical guide provides a comprehensive analysis of the spectroscopic data for **butane-1,4-diyl diacetoacetate** (CAS No. 13018-41-2), a symmetrical diester with the molecular formula $C_{12}H_{18}O_6$ and a molecular weight of 258.27 g/mol .^[1] This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presented in a clear and structured format. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also provided to aid in the structural elucidation and quality control of this compound.

Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for **butane-1,4-diyl diacetoacetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the symmetry of **butane-1,4-diyl diacetoacetate**, a relatively simple spectrum is anticipated.^[2]

Table 1: 1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.45	s	4H	-C(O)CH ₂ C(O)-
~4.15	t	4H	-OCH ₂ -
~2.27	s	6H	-C(O)CH ₃
~1.75	m	4H	-OCH ₂ CH ₂ CH ₂ CH ₂ O-

Table 2: ¹³C NMR Spectroscopic Data (Predicted)[1]

Chemical Shift (δ , ppm)	Assignment
~200.5	C=O (Ketone)
~167.0	C=O (Ester)[1]
~64.5	-OCH ₂ -
~50.0	-C(O)CH ₂ C(O)-[1]
~30.0	-C(O)CH ₃
~25.0	-OCH ₂ CH ₂ -

Infrared (IR) Spectroscopy

The FT-IR spectrum of **butane-1,4-diyl diacetoacetate** is characterized by strong absorption bands corresponding to its ester and ketone functional groups.[1]

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960-2850	Medium	C-H (Aliphatic) Stretch[1]
1745	Strong	C=O (Ester) Stretch[1]
1720	Strong	C=O (Ketone) Stretch[1]
1250	Strong	C-O (Ester) Stretch
1150	Strong	C-O-C Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak $[M]^+$ is expected at an m/z of approximately 258.[1]

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

m/z	Relative Abundance (%)	Assignment
258	5	$[M]^+$
215	20	$[M - C_2H_3O]^+$
173	40	$[M - C_4H_5O_2]^+$
129	100	$[C_6H_9O_3]^+$
85	60	$[C_4H_5O_2]^+$
43	95	$[C_2H_3O]^+$

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 10-20 mg of **butane-1,4-diyl diacetoacetate**.

- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- Ensure the sample height in the NMR tube is approximately 4-5 cm.

^1H and ^{13}C NMR Acquisition:

- The NMR spectra are recorded on a 400 MHz spectrometer.
- For ^1H NMR, a standard pulse sequence is used with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
- For ^{13}C NMR, a proton-decoupled pulse sequence is employed with a spectral width of 220 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.
- The chemical shifts are referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

Sample Preparation and Analysis:

- A drop of neat **butane-1,4-diyl diacetoacetate** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- The data is collected over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
- A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Analysis:

- A dilute solution of **butane-1,4-diyl diacetoacetate** in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.
- The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- For Electron Ionization (EI), the electron energy is set to 70 eV.^[3]
- The mass spectrum is recorded over a mass-to-charge (m/z) range of 40-400.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **butane-1,4-diyl diacetoacetate**, from sample preparation to structural confirmation.

Spectroscopic Analysis Workflow

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References

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